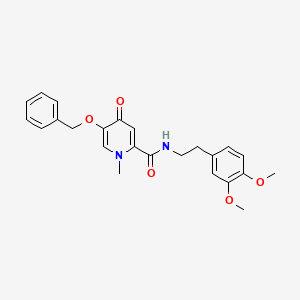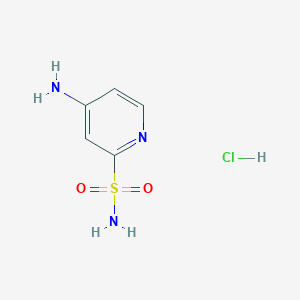![molecular formula C19H20N6O2 B2767048 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097887-91-5](/img/structure/B2767048.png)
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties
Synthesis and Chemical Properties : A series of pyrimidin-2-ylamides of quinoline-3-carboxylic acids, related to the queried compound, were synthesized for microbiological investigation. These compounds were found to undergo specific bromination reactions, indicating potential for chemical modification and drug development (Ukrainets et al., 2009).
Antibacterial Activity : A study on pyridinyl/quinazolinyl derivatives showed their potential as antibacterial agents. This highlights the compound's relevance in creating new antimicrobial agents (Singh et al., 2010).
Biological Activities
Antimalarial Activities : Derivatives of a related pyrroloquinazolinediamine compound demonstrated potent antimalarial activities, suggesting that similar structures like the queried compound might have similar bioactivities (Guan et al., 2005).
Antimicrobial Properties : Studies on pyridine, pyrimidinone, and oxazinone derivatives, starting from citrazinic acid, have shown significant antimicrobial properties. This suggests the potential of quinazolinone derivatives in antimicrobial applications (Hossan et al., 2012).
Synthesis of Derivatives for Antibacterial Activity : Novel derivatives of pyrimidine-triazole, structurally related to the compound , were synthesized and showed promising antibacterial activity, indicating the compound's potential in developing new antibacterial agents (Majithiya & Bheshdadia, 2022).
Potential Therapeutic Applications
Alzheimer's Disease Research : GSK189254, a compound structurally related to the queried compound, has been studied for its binding to histamine H3 receptors in Alzheimer's disease, demonstrating potential cognitive improvement in preclinical models. This suggests that similar compounds could be explored for neurodegenerative diseases (Medhurst et al., 2007).
Antitumor Activity : Some quinazolinone analogues have been synthesized and evaluated for their antitumor activity. This indicates that the compound might hold potential in cancer research and therapy (Al-Suwaidan et al., 2016).
Mécanisme D'action
Target of Action
Quinazolinone derivatives have been reported to have a wide range of biological activities
Mode of Action
Quinazolinone derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Quinazolinone derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities
Result of Action
Quinazolinone derivatives are known to have various effects at the molecular and cellular level, depending on their specific biological activity
Propriétés
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-17(12-24-13-23-16-7-2-1-6-15(16)18(24)27)22-11-14-5-3-10-25(14)19-20-8-4-9-21-19/h1-2,4,6-9,13-14H,3,5,10-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOXVFLUJCGKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2766970.png)



![2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2766977.png)



![2-[(7-hexadecyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2766986.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2766988.png)
